molecular formula C18H10O5 B1233961 Fluostatin A

Fluostatin A

Cat. No.: B1233961
M. Wt: 306.3 g/mol
InChI Key: ISHOMJGAOPXCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluostatin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Discovery and Structural Insights

  • Fluostatins are a family of compounds with fluorenone chromophores, produced by Streptomyces strains. Fluostatin A, along with its variants like fluostatins C∼E, have been identified and show moderate activity against certain human tumor cell lines (Baur et al., 2006).

Bioactive Properties and Derivatives

  • The unique structural features of fluostatins, particularly their atypical angucyclinone aromatic polyketides and distinctive tetracyclic benzo[a]fluorene skeleton, have led to the discovery of various fluostatin derivatives with potential therapeutic applications. For instance, difluostatin I and fluostatins T-X are new derivatives offering insights into the structural diversity and potential bioactivities of fluostatins (Huang et al., 2021).

Antibacterial and Antitumor Activities

  • Heterologous expression of the fluostatin biosynthesis gene cluster has led to the discovery of compounds like dithis compound, which exhibits antibacterial activities. This highlights fluostatin's potential in developing new antibacterial agents (Yang et al., 2015).

Implications in Molecular Biology and Genetics

  • The study of fluostatins also contributes to understanding molecular biology and genetics. For instance, the inactivation of specific genes in fluostatin biosynthesis, like flsP and flsO1, has led to the production of novel angucyclinone derivatives, providing insights into the biosynthetic pathways and genetic regulation of fluostatin compounds (Yang et al., 2021).

Expanding Structural and Biological Diversity

  • Fluostatins, including novel derivatives like fluostatins M-Q, not only expand the structural diversity of aromatic polyketides but also contribute to understanding the biological functions and potential applications of these compounds. The unique 6-5-6-6 ring skeleton of these derivatives, for instance, adds to the chemical variety and potential biological relevance of fluostatins (Jin et al., 2018).

Properties

Molecular Formula

C18H10O5

Molecular Weight

306.3 g/mol

IUPAC Name

6,7-dihydroxy-3-methylbenzo[a]fluorene-1,4,11-trione

InChI

InChI=1S/C18H10O5/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19/h2-6,19,21H,1H3

InChI Key

ISHOMJGAOPXCEF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O

Synonyms

1,4-dihydro-6,7-dihydroxy-3-methyl-11H-benzo(a)-fluorenone-1,4,11-trione
fluostatin A

Origin of Product

United States

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